molecular formula C14H14ClNS B1210785 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine CAS No. 136427-58-2

7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine

Cat. No.: B1210785
CAS No.: 136427-58-2
M. Wt: 263.8 g/mol
InChI Key: WKXSXFYQPCWZOS-UHFFFAOYSA-N
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Description

SKF 104856 is a small molecule drug that acts as an α-adrenergic receptor antagonist, specifically targeting the α1D-adrenergic receptor. Initially developed by Smithkline Beecham Plc, it has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .

Chemical Reactions Analysis

SKF 104856 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution (e.g., nucleophilic substitution with sodium hydroxide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

SKF 104856 has been extensively studied for its applications in various fields:

Mechanism of Action

SKF 104856 exerts its effects by antagonizing α-adrenergic receptors, specifically the α1D-adrenergic receptor. This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the α1D-adrenergic receptor, which is part of the G protein-coupled receptor family .

Comparison with Similar Compounds

SKF 104856 is unique in its specificity for the α1D-adrenergic receptor. Similar compounds include:

SKF 104856’s uniqueness lies in its higher affinity and selectivity for the α1D-adrenergic receptor, making it a valuable tool in research focused on this specific receptor subtype.

Properties

CAS No.

136427-58-2

Molecular Formula

C14H14ClNS

Molecular Weight

263.8 g/mol

IUPAC Name

7-chloro-2-ethenyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene

InChI

InChI=1S/C14H14ClNS/c1-3-12-10-8-16(2)7-6-9-11(15)4-5-13(17-12)14(9)10/h3-5H,1,6-8H2,2H3

InChI Key

WKXSXFYQPCWZOS-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl

Canonical SMILES

CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl

Key on ui other cas no.

136427-58-2

Synonyms

2-vinyl-7-chloro-3,4,5,6-tetrahydro-4-methylthieno(4,3,2ef)(3)benzazepine
SK and F 104856
SK and F-104856
SKF 104856

Origin of Product

United States

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